2-(1-(1-Methyl-1H-pyrrol-3-yl)vinyl)phenol
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Overview
Description
2-(1-(1-Methyl-1H-pyrrol-3-yl)vinyl)phenol is an organic compound with the molecular formula C13H13NO It is characterized by a phenol group attached to a vinyl group, which is further connected to a 1-methyl-1H-pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(1-Methyl-1H-pyrrol-3-yl)vinyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methyl-1H-pyrrole and phenol.
Vinylation: The phenol undergoes a vinylation reaction to introduce the vinyl group. This can be achieved using reagents like acetylene or vinyl halides under basic conditions.
Coupling Reaction: The vinylated phenol is then coupled with 1-methyl-1H-pyrrole using a palladium-catalyzed cross-coupling reaction, such as the Heck reaction. This step requires a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of catalysts, reaction conditions, and purification methods.
Chemical Reactions Analysis
Types of Reactions
2-(1-(1-Methyl-1H-pyrrol-3-yl)vinyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with halogens (Cl2, Br2), and sulfonation with sulfuric acid (H2SO4).
Major Products
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Ethyl derivatives of the original compound.
Substitution: Nitro, halo, or sulfonyl derivatives of the phenol group.
Scientific Research Applications
2-(1-(1-Methyl-1H-pyrrol-3-yl)vinyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1-(1-Methyl-1H-pyrrol-3-yl)vinyl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The phenol group can form hydrogen bonds, while the vinyl and pyrrole groups can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of biological targets and pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1-(1-Methyl-1H-pyrrol-3-yl)ethyl)phenol: Similar structure but with an ethyl group instead of a vinyl group.
2-(1-(1-Methyl-1H-pyrrol-3-yl)propyl)phenol: Similar structure but with a propyl group instead of a vinyl group.
2-(1-(1-Methyl-1H-pyrrol-3-yl)butyl)phenol: Similar structure but with a butyl group instead of a vinyl group.
Uniqueness
2-(1-(1-Methyl-1H-pyrrol-3-yl)vinyl)phenol is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential biological activity. The vinyl group allows for additional functionalization and can participate in various chemical reactions, making this compound versatile for different applications.
Properties
Molecular Formula |
C13H13NO |
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Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-[1-(1-methylpyrrol-3-yl)ethenyl]phenol |
InChI |
InChI=1S/C13H13NO/c1-10(11-7-8-14(2)9-11)12-5-3-4-6-13(12)15/h3-9,15H,1H2,2H3 |
InChI Key |
DYPFRQCPQCEDNK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1)C(=C)C2=CC=CC=C2O |
Origin of Product |
United States |
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